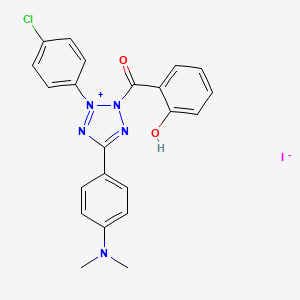

3-(4-Chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-2H-tetrazolium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

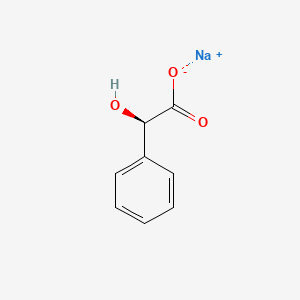

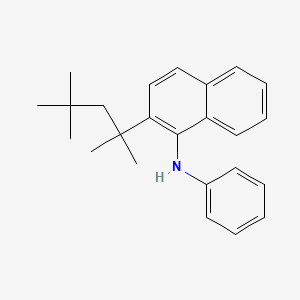

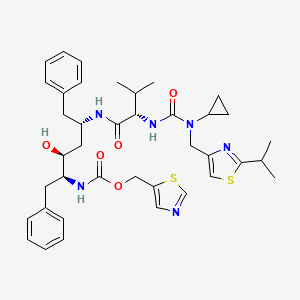

“2H-Tetrazolium, 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-2-(2-hydroxybenzoyl)-, iodide” is a complex organic compound that belongs to the tetrazolium family. Tetrazolium compounds are widely known for their applications in biological assays, particularly in measuring cell viability and proliferation. The presence of various functional groups such as chlorophenyl, dimethylamino, and hydroxybenzoyl makes this compound unique and potentially useful in various scientific fields.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „2H-Tetrazolium, 3-(4-Chlorphenyl)-5-(4-(Dimethylamino)phenyl)-2-(2-Hydroxybenzoyl)-, Iodid“ beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Tetrazoliumkerns beginnen, gefolgt von der Einführung der Chlorphenyl-, Dimethylamino- und Hydroxybenzoylgruppen durch verschiedene Substitutions- und Kupplungsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Chlorierungsmittel, Amine und Benzoylchloride.

Industrielle Produktionsmethoden

In einem industriellen Umfeld würde die Produktion dieser Verbindung optimierte Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Hydroxybenzoylgruppe.

Reduktion: Reduktionsreaktionen können den Tetrazoliumkern angreifen und ihn in Formazanderivate umwandeln.

Substitution: Die Chlorphenyl- und Dimethylaminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Nukleophile wie Amine, Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate der ursprünglichen Verbindung, wie z. B. oxidierte oder reduzierte Formen sowie substituierte Analoga.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Reagenz in verschiedenen organischen Synthesereaktionen verwendet werden, insbesondere bei der Herstellung komplexer Moleküle.

Biologie

In der biologischen Forschung werden Tetrazoliumverbindungen häufig in Zellviabilitätsassays verwendet. Die Verbindung kann durch zelluläre Enzyme zu gefärbten Formazanprodukten reduziert werden, die quantifiziert werden können, um die Zellgesundheit zu beurteilen.

Medizin

Industrie

In industriellen Anwendungen kann die Verbindung bei der Entwicklung neuer Materialien, Sensoren und anderer Technologien verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit zellulären Komponenten, die zur Reduktion des Tetrazoliumkerns zu Formazan führt. Dieser Prozess wird durch zelluläre Enzyme wie Dehydrogenasen vermittelt. Zu den molekularen Zielstrukturen gehören verschiedene redoxaktive Stellen innerhalb von Zellen, und die beteiligten Pfade hängen mit der Zellatmung und dem Stoffwechsel zusammen.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with cellular components, leading to the reduction of the tetrazolium core to formazan. This process is mediated by cellular enzymes such as dehydrogenases. The molecular targets include various redox-active sites within cells, and the pathways involved are related to cellular respiration and metabolism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2H-Tetrazolium, 3-(4-Chlorphenyl)-5-(4-Methylphenyl)-2-(2-Hydroxybenzoyl)-, Iodid

- 2H-Tetrazolium, 3-(4-Bromphenyl)-5-(4-(Dimethylamino)phenyl)-2-(2-Hydroxybenzoyl)-, Iodid

Einzigartigkeit

Die Einzigartigkeit von „2H-Tetrazolium, 3-(4-Chlorphenyl)-5-(4-(Dimethylamino)phenyl)-2-(2-Hydroxybenzoyl)-, Iodid“ liegt in seinen spezifischen funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Dimethylaminogruppe beispielsweise kann im Vergleich zu ähnlichen Verbindungen seine Löslichkeit und Reaktivität erhöhen.

Eigenschaften

CAS-Nummer |

89568-31-0 |

|---|---|

Molekularformel |

C22H19ClIN5O2 |

Molekulargewicht |

547.8 g/mol |

IUPAC-Name |

[3-(4-chlorophenyl)-5-[4-(dimethylamino)phenyl]tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |

InChI |

InChI=1S/C22H18ClN5O2.HI/c1-26(2)17-11-7-15(8-12-17)21-24-27(18-13-9-16(23)10-14-18)28(25-21)22(30)19-5-3-4-6-20(19)29;/h3-14H,1-2H3;1H |

InChI-Schlüssel |

ZYWUYGSBCLKPMG-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O.[I-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

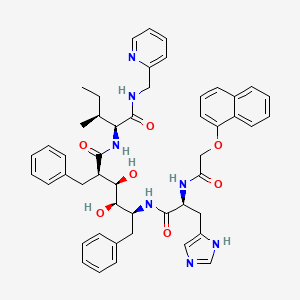

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)